Substance P (7-11)

Vue d'ensemble

Description

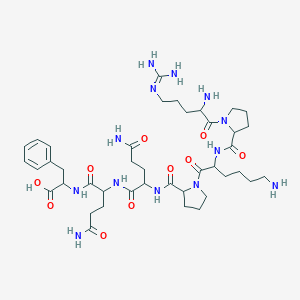

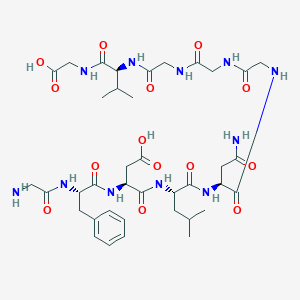

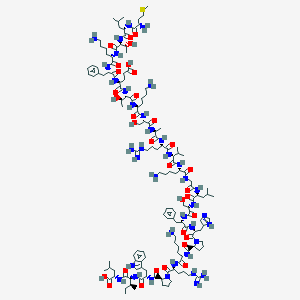

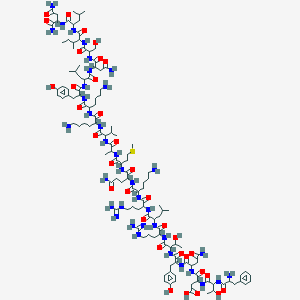

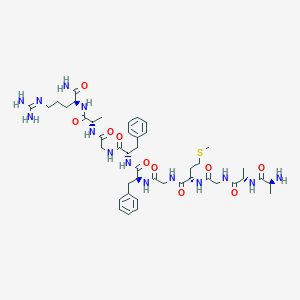

Substance P (7-11) is a C-terminal fragment of Substance P . It can cause an increase in the intracellular calcium concentration . This substance is involved in inflammatory, pain, and stress signaling .

Molecular Structure Analysis

Substance P (SP) is one of the most studied peptide hormones. The relationship between its structure and function may have important therapeutic applications in the treatment of a variety of stress-related illnesses . SP has a pH-dependent structure. Under acidic–neutral conditions, SP possesses a prevalent β-sheet structure .Chemical Reactions Analysis

One reaction of interest that is crucial for tachykinin peptide biologic activity and stability is α-amidation . In this reaction, the amide nitrogen is donated by the amino nitrogen of the adjacent glycine residue .Applications De Recherche Scientifique

Inflammation et Signalisation du Stress

Substance P (7-11) est un peptide tachykinine endogène qui joue un rôle important dans l'inflammation et la signalisation du stress . Il agit comme un agoniste NK1, ce qui signifie qu'il peut se lier et activer le récepteur de la neurokinine 1, une protéine qui joue un rôle crucial dans la transmission des signaux de douleur dans le corps .

Nociception

Substance P (7-11) est impliquée dans la nociception, qui est la réponse du système nerveux sensoriel à certains stimuli nocifs ou potentiellement nocifs . En d'autres termes, elle joue un rôle dans la façon dont notre corps perçoit la douleur.

Antinociception

Il est intéressant de noter que, bien que la Substance P (7-11) soit impliquée dans la transmission des signaux de douleur, elle joue également un rôle dans l'antinociception . Cela signifie qu'elle peut également contribuer à réduire la sensation de douleur. Comprendre cette voie pourrait fournir de nouvelles perspectives pour le développement de médicaments analgésiques .

Augmentation de la Concentration Intracellulaire en Calcium

Substance P (7-11) peut provoquer une augmentation de la concentration intracellulaire en calcium . Ceci est important car les ions calcium jouent un rôle fondamental dans de nombreux processus cellulaires, notamment la signalisation cellulaire et la contraction musculaire.

Production de Prostaglandine E2 et de Collagénase

Substance P (7-11) a été trouvée pour augmenter la production de prostaglandine E2 (PGE2) et de collagénase à des concentrations supérieures à 1 mM . La PGE2 est un composé lipidique qui joue un rôle dans l'inflammation, et la collagénase est une enzyme qui décompose le collagène dans les tissus endommagés.

Rôle dans les Réponses au Stress et à l'Anxiété

Substance P (7-11) a été impliquée dans une variété de processus physiologiques et pathophysiologiques, y compris la régulation du stress, ainsi que les comportements affectifs et liés à l'anxiété . Cela suggère qu'elle pourrait potentiellement être ciblée pour le développement de traitements des troubles du stress et de l'anxiété.

Mécanisme D'action

Target of Action

Substance P (7-11), a fragment of the neuropeptide Substance P, primarily targets the Neurokinin 1 Receptor (NK1R) . NK1R is a G protein-coupled receptor that is abundantly expressed by neurons and is also present on glial cell types including microglia and astrocytes . The activation of NK1R by Substance P (7-11) has been associated with various physiological processes, including nociception and anti-nociception .

Mode of Action

Substance P (7-11) interacts with its target, NK1R, leading to a series of intracellular events. The activation of NK1R modulates ion channels, specifically M-type K+ and T-type Ca2+ channels . This modulation results in changes in the intracellular environment, affecting various cellular functions .

Biochemical Pathways

The activation of NK1R by Substance P (7-11) affects several biochemical pathways. One of the key pathways involves the production of prostaglandin E2 and collagenase . Additionally, Substance P (7-11) has been shown to increase the intracellular calcium concentration . These biochemical changes can have downstream effects on various cellular processes, including inflammation and pain perception .

Pharmacokinetics

It is known that substance p and its receptor nk1r are involved in various physiological processes, and their interaction can be influenced by various factors, including the metabolic state of the individual

Result of Action

The interaction of Substance P (7-11) with NK1R leads to a variety of molecular and cellular effects. It has been associated with nociception and anti-nociception, indicating its role in pain perception . Additionally, it has been implicated in inflammatory responses, contributing to conditions such as inflammation and pain .

Action Environment

The action of Substance P (7-11) can be influenced by various environmental factors. For instance, the presence of other neurotransmitters and neuromodulators can affect the interaction between Substance P (7-11) and NK1R . Additionally, the physiological state of the individual, including factors such as stress and disease, can also influence the action of Substance P (7-11) .

Safety and Hazards

Orientations Futures

Substance P is a major health problem but increasing understanding of its neurobiology is likely to lead to improved prevention and treatment . As the neurobiology of different components of addiction becomes evident, pharmacological approaches involve exploiting our new understanding which will likely lead to improved treatments .

Analyse Biochimique

Biochemical Properties

Substance P (7-11) plays a significant role in various biochemical reactions. It interacts with the neurokinin-1 receptor (NK1R), a G-protein-coupled receptor, to exert its effects. The binding of Substance P (7-11) to NK1R leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules subsequently increase intracellular calcium levels and activate protein kinase C (PKC). Additionally, Substance P (7-11) can interact with other biomolecules such as enzymes and proteins involved in inflammatory responses .

Cellular Effects

Substance P (7-11) influences various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been shown to modulate the activity of immune cells, such as T cells and macrophages, by promoting cytokine production and enhancing cell migration. In neuronal cells, Substance P (7-11) can induce the release of neurotransmitters and modulate synaptic plasticity. It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Substance P (7-11) involves its binding to the NK1R, which triggers a cascade of intracellular events. Upon binding, the receptor undergoes a conformational change that activates G-proteins, leading to the activation of downstream effectors such as PLC. This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, causing the release of calcium ions into the cytoplasm. The increase in calcium levels activates PKC, which phosphorylates various target proteins, leading to changes in cellular functions and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Substance P (7-11) can vary over time. The stability of the peptide is influenced by factors such as temperature, pH, and enzymatic degradation. Studies have shown that Substance P (7-11) can be rapidly degraded by peptidases, leading to a decrease in its biological activity. The use of peptidase inhibitors can enhance the stability and prolong the effects of Substance P (7-11). Long-term exposure to Substance P (7-11) has been associated with sustained activation of signaling pathways and prolonged changes in cellular functions .

Dosage Effects in Animal Models

The effects of Substance P (7-11) in animal models are dose-dependent. Low doses of the peptide have been shown to enhance immune responses and promote wound healing, while high doses can induce inflammation and pain. In animal studies, Substance P (7-11) has been administered via various routes, including intraperitoneal and intravenous injections. The threshold effects and potential toxicities of Substance P (7-11) at high doses have been observed, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

Substance P (7-11) is involved in several metabolic pathways, particularly those related to inflammation and pain. It can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators. Additionally, Substance P (7-11) can influence the production of reactive oxygen species (ROS) and nitric oxide (NO), further contributing to its role in inflammatory responses. The peptide’s interaction with metabolic pathways can affect the levels of various metabolites and alter metabolic flux .

Transport and Distribution

Substance P (7-11) is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via endocytosis and transported to specific intracellular compartments. The peptide can also bind to transport proteins and receptors on the cell surface, facilitating its distribution to target tissues. The localization and accumulation of Substance P (7-11) within cells can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of Substance P (7-11) is critical for its function. The peptide is primarily localized in synaptic vesicles within neurons, where it is stored and released upon stimulation. Substance P (7-11) can also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it undergoes post-translational modifications. The targeting signals and modifications that direct Substance P (7-11) to specific subcellular locations are essential for its activity and function .

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N6O5S/c1-20(2)16-25(31(42)36-24(28(33)39)14-15-43-3)35-27(38)19-34-30(41)26(18-22-12-8-5-9-13-22)37-29(40)23(32)17-21-10-6-4-7-11-21/h4-13,20,23-26H,14-19,32H2,1-3H3,(H2,33,39)(H,34,41)(H,35,38)(H,36,42)(H,37,40)/t23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKYMAQIAMFDOE-CQJMVLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965435 | |

| Record name | 14-Amino-11-benzyl-4,7,10,13-tetrahydroxy-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-15-phenyl-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51165-05-0 | |

| Record name | Substance P (7-11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Amino-11-benzyl-4,7,10,13-tetrahydroxy-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-15-phenyl-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

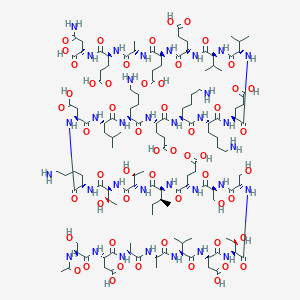

![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)